Cas no 1974932-72-3 (3-2-methyl-4-(trifluoromethyl)phenylbutanoic acid)

3-2-Methyl-4-(trifluoromethyl)phenylbutanoic acid is a fluorinated aromatic carboxylic acid derivative with potential applications in pharmaceutical and agrochemical synthesis. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable intermediate in the development of bioactive compounds. Its well-defined structure allows for precise functionalization, facilitating its use in targeted molecular design. The compound exhibits favorable physicochemical properties, including moderate solubility in organic solvents, which supports its utility in synthetic workflows. Its stability under standard laboratory conditions ensures reliable handling and storage. This compound is particularly useful in medicinal chemistry for probing structure-activity relationships due to its distinct electronic and steric characteristics.
3-2-methyl-4-(trifluoromethyl)phenylbutanoic acid structure
1974932-72-3 structure
Product Name:3-2-methyl-4-(trifluoromethyl)phenylbutanoic acid
CAS No:1974932-72-3
MF:C12H13F3O2
MW:246.225634336472
CID:5990015
PubChem ID:102756325
Update Time:2025-06-12

3-2-methyl-4-(trifluoromethyl)phenylbutanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-2-methyl-4-(trifluoromethyl)phenylbutanoic acid
    • 3-[2-methyl-4-(trifluoromethyl)phenyl]butanoic acid
    • EN300-1933925
    • 1974932-72-3
    • Inchi: 1S/C12H13F3O2/c1-7-5-9(12(13,14)15)3-4-10(7)8(2)6-11(16)17/h3-5,8H,6H2,1-2H3,(H,16,17)
    • InChI Key: OOBXRTGZKFJNTJ-UHFFFAOYSA-N
    • SMILES: FC(C1C=CC(=C(C)C=1)C(C)CC(=O)O)(F)F

Computed Properties

  • Exact Mass: 246.08676414g/mol
  • Monoisotopic Mass: 246.08676414g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 275
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 37.3Ų

3-2-methyl-4-(trifluoromethyl)phenylbutanoic acid Pricemore >>

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Additional information on 3-2-methyl-4-(trifluoromethyl)phenylbutanoic acid

Introduction to 3-2-methyl-4-(trifluoromethyl)phenylbutanoic acid (CAS No. 1974932-72-3)

3-2-methyl-4-(trifluoromethyl)phenylbutanoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1974932-72-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and biochemical research. This compound belongs to the class of aromatic carboxylic acids, characterized by its unique structural features that include a phenyl ring substituted with a methyl group at the 2-position and a trifluoromethyl group at the 4-position, coupled with a butanoic acid side chain. The presence of these functional groups imparts distinct chemical properties, making it a valuable intermediate in synthetic chemistry and a potential candidate for further exploration in drug discovery.

The structure of 3-2-methyl-4-(trifluoromethyl)phenylbutanoic acid is meticulously designed to enhance its reactivity and compatibility with various biochemical pathways. The trifluoromethyl group, in particular, is known for its ability to modulate metabolic stability and binding affinity, which are critical factors in the development of novel therapeutic agents. This feature has prompted researchers to investigate its role in enhancing the pharmacological efficacy of small molecules. The methyl substitution at the 2-position of the phenyl ring further contributes to the compound's complexity, influencing its electronic distribution and potential interactions with biological targets.

In recent years, there has been growing interest in the synthetic applications of 3-2-methyl-4-(trifluoromethyl)phenylbutanoic acid. Its versatile structure allows for modifications at multiple sites, enabling chemists to tailor derivatives with specific biological activities. For instance, researchers have explored its use as a precursor in the synthesis of fluorinated analogs of known bioactive compounds. The stability provided by the trifluoromethyl group makes it an attractive moiety for improving the shelf life and metabolic resistance of drug candidates. Additionally, the butanoic acid side chain offers opportunities for further functionalization, such as esterification or amidation, which can lead to novel pharmacophores with enhanced solubility and bioavailability.

The pharmaceutical potential of 3-2-methyl-4-(trifluoromethyl)phenylbutanoic acid has been highlighted in several cutting-edge studies. One notable area of research involves its role as an intermediate in the development of antimicrobial agents. The unique structural motifs present in this compound have shown promise in disrupting bacterial cell wall synthesis and inhibiting key enzymatic pathways. Furthermore, preliminary studies suggest that derivatives of this compound may exhibit anti-inflammatory properties, making them relevant in the treatment of chronic inflammatory diseases. The fluorinated aromatic ring is particularly noteworthy for its ability to interact with biological targets in ways that traditional hydrocarbon-based compounds cannot.

Another exciting application lies in the field of neuroscience research. The structural features of 3-2-methyl-4-(trifluoromethyl)phenylbutanoic acid have prompted investigations into its potential as a modulator of neurotransmitter systems. Specifically, researchers are exploring its effects on serotonin and dopamine pathways, which are implicated in mood regulation and cognitive function. The presence of both fluorine and methyl groups may enhance binding affinity to specific receptors, leading to more targeted therapeutic interventions. This opens up possibilities for developing novel treatments for neurological disorders such as depression, anxiety, and neurodegenerative diseases.

The chemical synthesis of 3-2-methyl-4-(trifluoromethyl)phenylbutanoic acid presents both challenges and opportunities for synthetic chemists. Advanced techniques such as cross-coupling reactions, palladium catalysis, and fluorochemical methodologies are being employed to construct this complex molecule efficiently. The development of scalable synthetic routes is crucial for translating laboratory discoveries into industrial applications. Recent advancements in green chemistry have also influenced the synthesis process, emphasizing sustainability and reducing waste generation without compromising yield or purity.

In conclusion, 3-2-methyl-4-(trifluoromethyl)phenylbutanoic acid (CAS No. 1974932-72-3) represents a fascinating compound with diverse applications across pharmaceutical research and synthetic chemistry. Its unique structural attributes make it a valuable building block for developing novel bioactive molecules with potential therapeutic benefits. As research continues to uncover new possibilities, this compound is poised to play an increasingly important role in advancing medical science and improving human health outcomes.

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